molecular formula C9H12O4 B018163 2,3,4-Trimethoxyphenol CAS No. 19676-64-3

2,3,4-Trimethoxyphenol

Cat. No. B018163
Key on ui cas rn: 19676-64-3
M. Wt: 184.19 g/mol
InChI Key: OLUNIGWWQYXBJA-UHFFFAOYSA-N
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Patent
US09089605B2

Procedure details

Following a modified procedure by Tremblay et al.,17 2,3,4-trimethoxybenzaldehyde (16, 6.075 g, 31.0 mmol) was dissolved in MeOH (60.0 mL), and then H2SO4 (0.6 mL) and 35% aq. H2O2 (4.0 mL, ˜40 mmol) was added at room temperature. The reaction was then heated to reflux for 2 hrs and monitored by TLC (1:4 EtOAc:hexanes) for completion. When the reaction was complete the solution was cooled and extracted with ethyl acetate. The layers are separated and the organic layer was washed with brine, dried over MgSO4, and filtered. Flash chromatography (1:4 EtOAc:hexanes) provides 17 (5.564 g, 30.2 mmol, 98%) as a light red oil.
Quantity
6.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6](C=O)=[C:5]([O:11][CH3:12])[C:4]=1[O:13][CH3:14].[OH:15]S(O)(=O)=O.OO.CCOC(C)=O>CO>[CH3:12][O:11][C:5]1[C:4]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:10]=[CH:9][C:6]=1[OH:15]

Inputs

Step One
Name
Quantity
6.075 g
Type
reactant
Smiles
COC1=C(C(=C(C=O)C=C1)OC)OC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.2 mmol
AMOUNT: MASS 5.564 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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